1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step may involve halogenation reactions.
Attachment of the methoxybenzyl group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 1-(4-fluorophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Uniqueness
1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c1-30-18-12-6-15(7-13-18)14-27-22(29)19-4-2-3-5-20(19)28-21(25-26-23(27)28)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHPZPRTSWYOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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